molecular formula C9H17NO2 B1603743 tert-Butyl cyclobutylcarbamate CAS No. 56700-66-4

tert-Butyl cyclobutylcarbamate

Cat. No. B1603743
CAS RN: 56700-66-4
M. Wt: 171.24 g/mol
InChI Key: AVMSGZAJTMRNFS-UHFFFAOYSA-N
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Description

“tert-Butyl cyclobutylcarbamate” is a chemical compound. It is a derivative of carbamic acid, where a tert-butyl group is attached to the nitrogen atom and a cyclobutyl group is attached to the carbonyl carbon . It’s also known as "tert-Butyl 1-(4-cyanophenyl)cyclobutylcarbamate" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl cyclobutylcarbamate” is characterized by a carbamate functional group, where a tert-butyl group is attached to the nitrogen atom and a cyclobutyl group is attached to the carbonyl carbon . The molecular formula is C5H11NO2 .

Scientific Research Applications

1. Chemosensory Material Development

The tert-butyl moiety in tert-butyl cyclobutylcarbamate plays a crucial role in gel formation, which has been utilized in developing fluorescent sensory materials for the detection of various acid vapors. These materials exhibit strong blue light emission and high performance in detecting acid vapors due to efficient exciton migration in nanofibers (Sun et al., 2015).

2. Medicinal Chemistry and Drug Discovery

The incorporation of tert-butyl groups in bioactive compounds, often seen in drug discovery, can lead to property modulation like increased lipophilicity and decreased metabolic stability. Evaluations of alternative substituents to the tert-butyl group have been conducted to optimize drug properties (Westphal et al., 2015).

3. CO2 Fixation and Carbamate Synthesis

Tert-butyl cyclobutylcarbamate has been used in cyclizative atmospheric CO2 fixation processes, efficiently leading to cyclic carbamates with iodomethyl groups. This method, utilizing tert-butyl hypoiodite, is notable for its efficiency under mild conditions (Takeda et al., 2012).

4. Synthesis of Stereoisomers for Factor Xa Inhibitors

An efficient stereoselective synthesis route for six stereoisomers of tert-butyl cyclobutylcarbamate has been described, highlighting its role as a key intermediate in the synthesis of factor Xa inhibitors. This process, starting from simple 3-cyclohexene-1-carboxylic acid, shows its importance in the field of medicinal chemistry (Wang et al., 2017).

5. Development of Polymer Light Emitting Devices (PLEDs)

Carbazole-based polymers with tert-butyl groups have been synthesized for use as hosts in blue iridium emitters for sky-blue polymer light-emitting devices. This research shows the significant influence of tert-butyl groups on the performance and efficiency of these devices (Stanislovaitytė et al., 2013).

6. Synthesis of Boc-Protected Ureas

Boc-protected 1-(3-oxocycloalkyl) ureas, which are key intermediates for the preparation of various agonists, have been synthesized using tert-butyl carbamate. The reaction mechanism involves the addition of in situ generated tert-butyl carbamate to isocyanate intermediates, showing the versatility of tert-butyl cyclobutylcarbamate in organic synthesis (Sun et al., 2014).

7. Volatile Organic Compounds (VOCs) Removal

Methyl tert-butyl ether (MTBE), a derivative of tert-butyl cyclobutylcarbamate, has been studied for its adsorption properties in removing VOCs from dilute vapor streams. The research on MTBE's interaction with activated carbon offers insights into pollution control methods (Gironi & Piemonte, 2011).

properties

IUPAC Name

tert-butyl N-cyclobutylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-7-5-4-6-7/h7H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMSGZAJTMRNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617700
Record name tert-Butyl cyclobutylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56700-66-4
Record name tert-Butyl cyclobutylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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